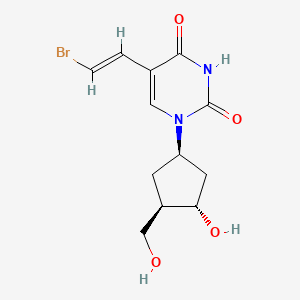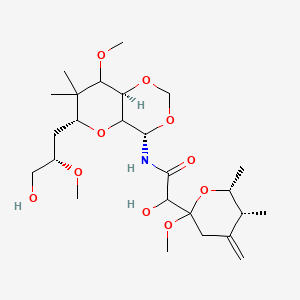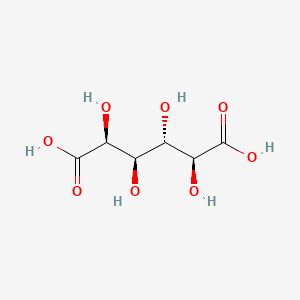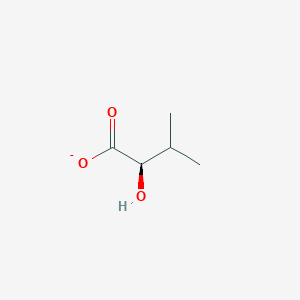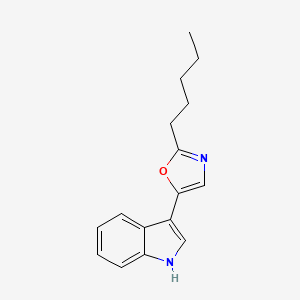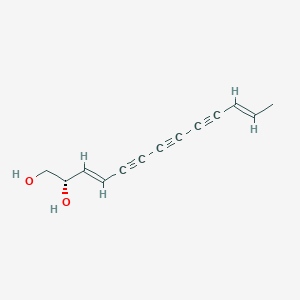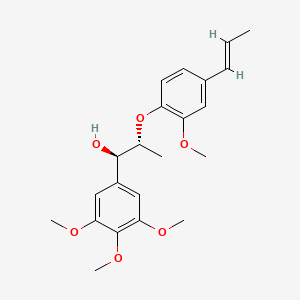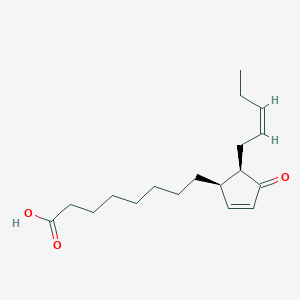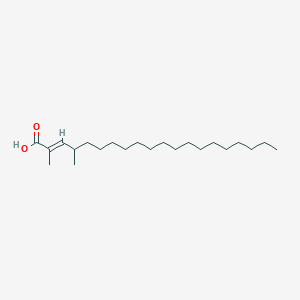
Mycinamicin IV
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mycinamicin IV is a mycinamicin composed of a 16-membered ring macrolactone core, an N,N-dimethylated deoxysugar desosamine and a 2,3-di-O-methylated 6-deoxysugar mycinose.
Scientific Research Applications
Biosynthesis and Production
- Mycinamicin IV is a macrolide antibiotic produced by Micromonospora griseorubida. It has strong antimicrobial activity against gram-positive bacteria. Research on the inactivation of polyketide synthase mycAV in M. griseorubida has shown the role of mycinamicin polyketide synthase (PKS) in the biosynthesis of the mycinamicin biosynthetic intermediate protomycinolide-IV (PML-IV) (Anzai et al., 2004).
- The study of cytochrome P450 enzymes MycCI and MycG within the mycinamicin biosynthetic gene cluster has revealed their involvement in the biosynthesis of mycinamicin II, with MycCI characterized as the C-21 methyl hydroxylase of mycinamicin VIII, while MycG is a multifunctional P450 that catalyzes hydroxylation and epoxidation at C-14 and C-12/13 on the macrolactone ring of mycinamicin (Anzai et al., 2012).
Molecular Dynamics and Structural Analysis
- Research has been conducted on the solution conformations and dynamics of substrate-bound cytochrome P450 MycG, providing insights into the dynamic and electronic perturbations in the MycG structure in response to this compound binding (Tietz et al., 2017).
- The functional analysis of MycCI and MycG, cytochrome P450 enzymes, has been carried out in the biosynthesis of mycinamicin macrolide antibiotics. This includes the characterization of MycCI as a C21 methyl hydroxylase and MycG P450 catalyzing hydroxylation and epoxidation reactions with this compound (Anzai et al., 2008).
Gene Targeting and Complementation Studies
- Gene targeting for O-methyltransferase genes, mycE and mycF, on the chromosome of Micromonospora griseorubida producing mycinamicin has been investigated. This study confirmed the role of mycE and mycF genes in mycinamicin biosynthesis in M. griseorubida (Tsukada et al., 2010).
Total Synthesis and Chemical Analysis
- The total synthesis of this compound has been outlined as part of a collective approach to macrolide antibiotics. This synthesis complements previously disclosed routes to the aglycone and is integrative for this class of natural products (Späth & Fürstner, 2021).
Substrate Recognition and Enzymatic Function
- Studies on substrate recognition by the multifunctional cytochrome P450 MycG in mycinamicin hydroxylation and epoxidation reactions have contributed significantly to understanding the catalytic properties and substrate specificity of MycG (Li et al., 2012).
properties
CAS RN |
73684-71-6 |
|---|---|
Molecular Formula |
C37H61NO11 |
Molecular Weight |
695.9 g/mol |
IUPAC Name |
(3E,5S,6S,7S,9R,11E,13E,15R,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,7,9-trimethyl-1-oxacyclohexadeca-3,11,13-triene-2,10-dione |
InChI |
InChI=1S/C37H61NO11/c1-11-29-26(20-45-37-35(44-10)34(43-9)31(41)25(6)47-37)14-12-13-15-28(39)22(3)18-23(4)33(21(2)16-17-30(40)48-29)49-36-32(42)27(38(7)8)19-24(5)46-36/h12-17,21-27,29,31-37,41-42H,11,18-20H2,1-10H3/b14-12+,15-13+,17-16+/t21-,22+,23-,24+,25+,26+,27-,29+,31+,32+,33+,34+,35+,36-,37+/m0/s1 |
InChI Key |
DBTIHDIIXPQOFR-JMHKOBKLSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H](/C=C/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H](/C=C/C(=O)O1)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)C)C)CO[C@H]3[C@@H]([C@@H]([C@@H]([C@H](O3)C)O)OC)OC |
SMILES |
CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)COC3C(C(C(C(O3)C)O)OC)OC |
Canonical SMILES |
CCC1C(C=CC=CC(=O)C(CC(C(C(C=CC(=O)O1)C)OC2C(C(CC(O2)C)N(C)C)O)C)C)COC3C(C(C(C(O3)C)O)OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




